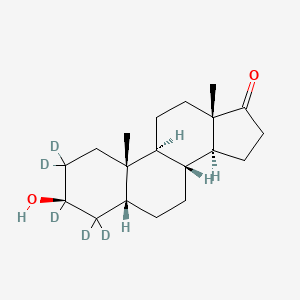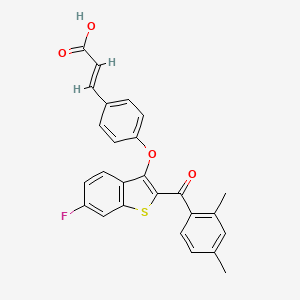
ER degrader 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ER degrader 4 can be synthesized through a series of chemical reactions involving specific reagents and conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
ER degrader 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions .
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups that may enhance its activity or selectivity .
Wissenschaftliche Forschungsanwendungen
ER degrader 4 has a wide range of scientific research applications, including:
Wirkmechanismus
ER degrader 4 exerts its effects by binding to the estrogen receptor and inducing its degradation through the proteasome pathway . This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation . The molecular targets include the estrogen receptor alpha, and the pathways involved are related to estrogen signaling and receptor degradation .
Vergleich Mit ähnlichen Verbindungen
ER degrader 4 can be compared with other similar compounds such as:
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation.
Camizestrant: A next-generation oral SERD with robust and selective ER degradation.
SAR439859: A novel SERD with superior ER antagonist and degrader activities.
This compound is unique due to its oral bioavailability and potent anti-tumor activity, making it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C26H19FO4S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(E)-3-[4-[[2-(2,4-dimethylbenzoyl)-6-fluoro-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+ |
InChI-Schlüssel |
LORPMLOKMAZOOA-WUXMJOGZSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


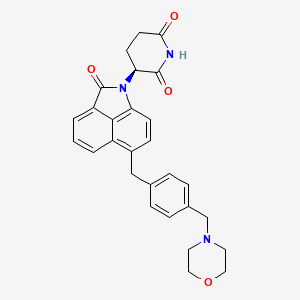
![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
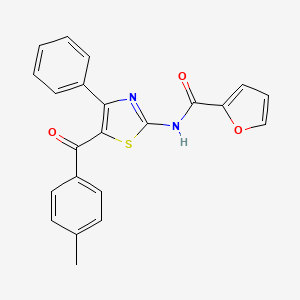

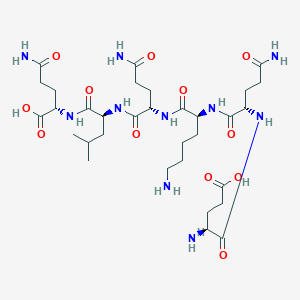
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
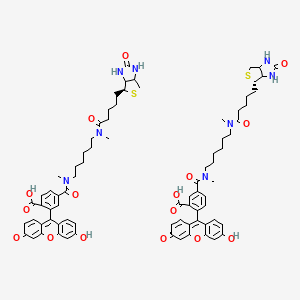
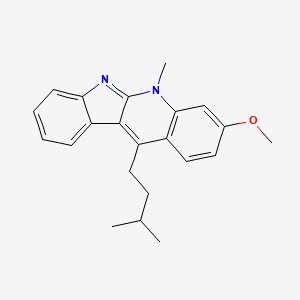
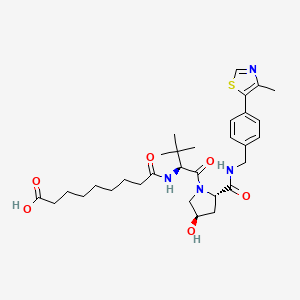
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
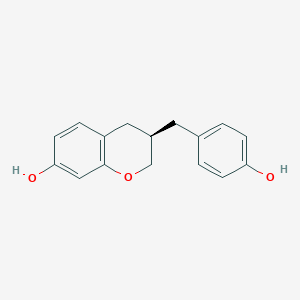
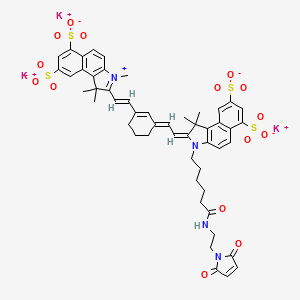
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
